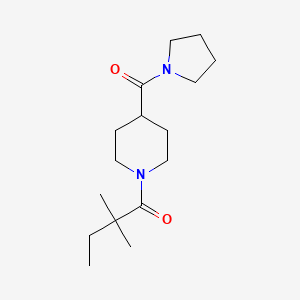![molecular formula C14H18N2O4 B6054728 methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
methyl 2-[(4-morpholinylacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-morpholinylacetyl)amino]benzoate, also known as MAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamidine class of compounds, which are known for their ability to inhibit proteases and other enzymes. MAB has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, effectively inhibiting its activity. The exact mechanism of binding varies depending on the specific enzyme being targeted, but in general, methyl 2-[(4-morpholinylacetyl)amino]benzoate acts as a competitive inhibitor.
Biochemical and Physiological Effects:
methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of interesting biochemical and physiological effects. In addition to its protease inhibitory activity, methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have anti-inflammatory properties and to be a potent inhibitor of platelet aggregation. These effects make methyl 2-[(4-morpholinylacetyl)amino]benzoate a potential candidate for use in the treatment of a variety of diseases, including thrombosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-[(4-morpholinylacetyl)amino]benzoate in lab experiments is its high potency as a protease inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects. Additionally, methyl 2-[(4-morpholinylacetyl)amino]benzoate is relatively easy to synthesize and purify, making it a cost-effective tool for use in research. One limitation of using methyl 2-[(4-morpholinylacetyl)amino]benzoate is its relatively narrow range of targets. While the compound is a potent inhibitor of a number of proteases, it may not be effective against all enzymes of interest.
Orientations Futures
There are a number of potential future directions for research involving methyl 2-[(4-morpholinylacetyl)amino]benzoate. One area of interest is the development of new protease inhibitors based on the structure of methyl 2-[(4-morpholinylacetyl)amino]benzoate. Researchers are also exploring the use of methyl 2-[(4-morpholinylacetyl)amino]benzoate in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is interest in using methyl 2-[(4-morpholinylacetyl)amino]benzoate as a tool for studying the role of proteases in various biological processes, including blood coagulation and inflammation.
Méthodes De Synthèse
The synthesis of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the reaction of 4-morpholinylacetic acid with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic steps to yield pure methyl 2-[(4-morpholinylacetyl)amino]benzoate.
Applications De Recherche Scientifique
Methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of potential applications in scientific research. One area where methyl 2-[(4-morpholinylacetyl)amino]benzoate has been studied extensively is in the field of protease inhibition. methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to be a potent inhibitor of a number of proteases, including trypsin, chymotrypsin, and thrombin. This makes methyl 2-[(4-morpholinylacetyl)amino]benzoate a valuable tool for studying the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-14(18)11-4-2-3-5-12(11)15-13(17)10-16-6-8-20-9-7-16/h2-5H,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQSGKBZNSNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)


![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6054707.png)
![2-methoxy-4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6054714.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6054731.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)